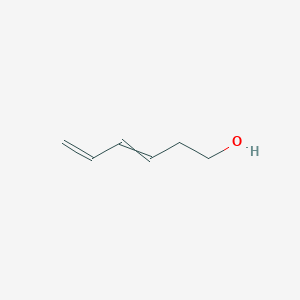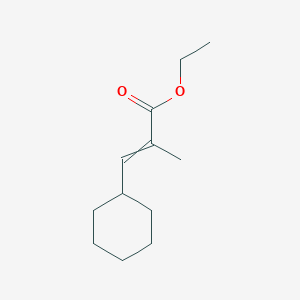
ethyl 3-cyclohexyl-2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-cyclohexyl-2-methylprop-2-enoate: is an organic compound with the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.29 g/mol . It is characterized by the presence of a cyclohexyl group attached to a methylprop-2-enoate moiety. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-cyclohexyl-2-methylprop-2-enoate typically involves the esterification of 3-cyclohexyl-2-methylprop-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-cyclohexyl-2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry: Ethyl 3-cyclohexyl-2-methylprop-2-enoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .
Biology and Medicine: In biological research, this compound may be used to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other specialty chemicals. Its unique structure makes it valuable in the formulation of various products .
Mechanism of Action
The mechanism of action of ethyl 3-cyclohexyl-2-methylprop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The cyclohexyl group may influence the compound’s binding affinity and specificity towards certain enzymes or receptors .
Comparison with Similar Compounds
Ethyl 2-methylprop-2-enoate: Lacks the cyclohexyl group, resulting in different chemical properties.
Cyclohexyl 2-methylprop-2-enoate: Similar structure but with a different ester group.
Methyl 3-cyclohexyl-2-methylprop-2-enoate: Similar but with a methyl ester group instead of ethyl.
Uniqueness: this compound is unique due to the presence of both the cyclohexyl and ethyl ester groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
ethyl 3-cyclohexyl-2-methylprop-2-enoate |
InChI |
InChI=1S/C12H20O2/c1-3-14-12(13)10(2)9-11-7-5-4-6-8-11/h9,11H,3-8H2,1-2H3 |
InChI Key |
PFGOKHUIRGSHFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1CCCCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


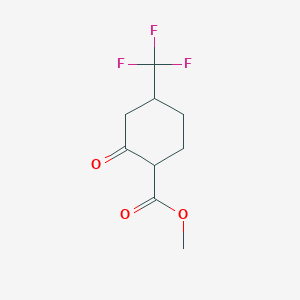
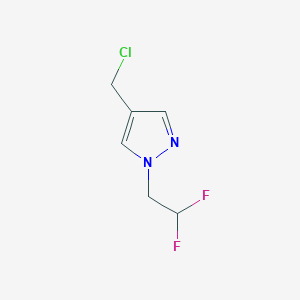
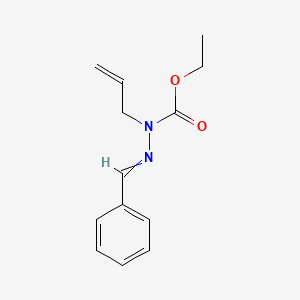
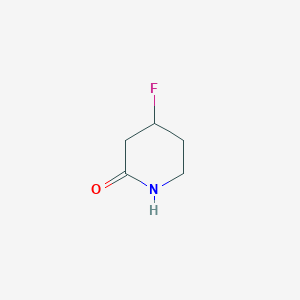
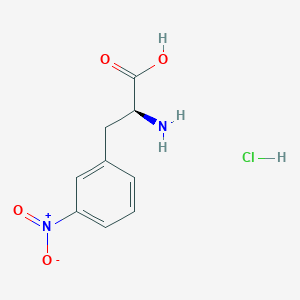
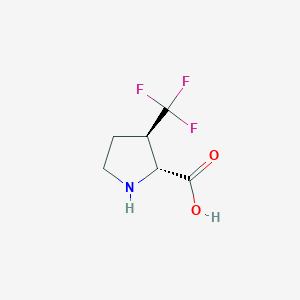
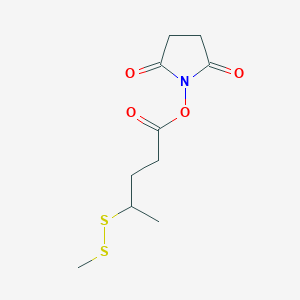
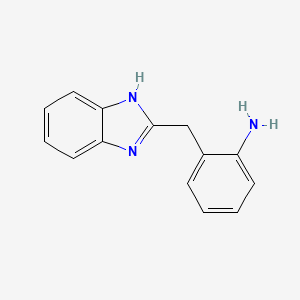
![Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate](/img/structure/B11719524.png)
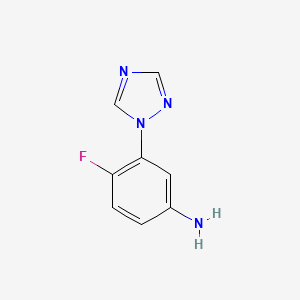
![cis-2-Methyloctahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B11719531.png)
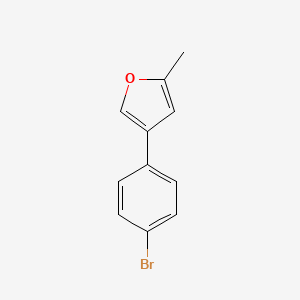
![5-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11719537.png)
